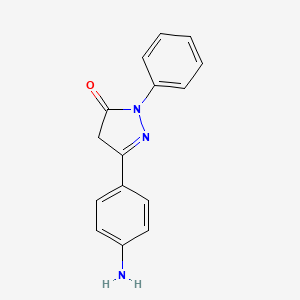

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one

Descripción general

Descripción

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of an aminophenyl group and a phenyl group attached to a pyrazolone ring. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one typically involves the condensation of 4-aminophenylhydrazine with benzoylacetone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Análisis De Reacciones Químicas

Condensation Reactions

Pyrazolones are typically synthesized via cyclization of 1,3-diketones or β-ketonitriles with hydrazines. For this compound, a plausible route involves:

-

Step 1 : Reaction of a β-ketonitrile (e.g., RC(O)CH₂CN) with phenylhydrazine (NH₂NHPh) to form a hydrazone intermediate.

-

Step 2 : Cyclization under acidic conditions (e.g., acetic acid) to form the pyrazolone core.

-

Step 3 : Substitution of the 5-position with a 4-aminophenyl group via nucleophilic aromatic substitution or coupling reactions .

Table 1: Representative synthesis pathway

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Phenylhydrazine, H+ | Hydrazone intermediate |

| 2 | Acidic cyclization | Pyrazolone core |

| 3 | Amination/Coupling | 5-(4-Aminophenyl)-2-phenyl-4H-pyrazol-3-one |

Reaction Mechanisms

The compound’s reactivity stems from its amino group (4-aminophenyl) and keto-enol tautomerism of the pyrazolone ring.

Nucleophilic Attack at Carbonyl Groups

The carbonyl oxygen (C=O) in the pyrazolone ring can act as an electrophilic site for nucleophilic additions:

-

Hydrazine coupling : Reaction with hydrazines (R-NH-NH₂) forms hydrazones, as observed in similar pyrazolones .

-

Acylation : The amino group may undergo acylation with acyl chlorides, forming amides .

Electrophilic Substitution Reactions

The 5-NH₂ group (in the 4-aminophenyl substituent) is highly nucleophilic and participates in:

-

Condensation with carbonyl compounds : Formation of imines or Schiff bases under acidic conditions .

-

Alkylation : Reaction with alkyl halides to form N-alkylated derivatives.

Spectroscopic Characterization

The compound’s structure is validated by IR and ¹H NMR spectroscopy:

IR Spectral Data

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| NH₂ (primary amine) | 3445, 3425 | Asymmetric and symmetric stretching |

| >NH (secondary amine) | 3305 | Stretching |

| C=N (hydrazone) | 1620 | Stretching |

| Cyclic carbonyl (C=O) | 1665 | Stretching |

| Heterocyclic ring | 1455 | Deformation |

Data derived from similar pyrazolone derivatives .

¹H NMR Analysis

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (methyl) | 1.0 | Singlet | 3H |

| N-CH₂-CO | 3.85 | Singlet | 2H |

| NH-N=C | 7.0 | Singlet | 1H |

| Aromatic protons (C₆H₄) | 6.8–7.7 | Multiplet | 4H |

| CO-NH | 8.4 | Broad singlet | 1H |

Adapted from Step-V Product analysis in similar compounds .

Cycloaddition Reactions

The compound may participate in Michael addition or Heck coupling reactions due to its aromatic amino group:

-

Heck coupling : Reaction with β-halovinyl aldehydes under palladium catalysis forms fused heterocycles .

-

Three-component reactions : Combines with β-diketones and heteroaryl aldehydes to form fused pyrazolo[3,4-b]pyridines .

Antimicrobial and Antitumor Activity

Pyrazolones with amino groups often exhibit cytotoxicity and antitumor activity , as observed in related derivatives .

Structural Insights

The crystal structure of a related pyrazolone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) reveals a twisted phenyl ring (dihedral angle ~23.7°) relative to the pyrazole plane, indicating steric effects that may influence reactivity . The keto-form preference of the carbonyl group (vs. enol) facilitates nucleophilic attack .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one has been investigated for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

Anticancer Activity : The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 26 |

| Compound B | MCF7 | 3.79 |

| Compound C | HepG2 | 0.71 |

Enzyme Inhibition

The compound has been explored as a potential enzyme inhibitor, particularly in relation to the p38 MAP kinase pathway. Inhibitors targeting this pathway have shown promise in treating inflammatory diseases by modulating cytokine production.

A study demonstrated that certain derivatives could effectively inhibit p38 MAP kinase activity, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha.

Material Science

In addition to its biological applications, this compound is utilized in the development of dyes and pigments due to its stable chemical structure and ability to form complex interactions with other substances.

Case Study 1: Antitumor Activity

A comprehensive study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis in cancer cells.

Case Study 2: Antimicrobial Resistance

Research highlighted the effectiveness of specific pyrazole derivatives against antibiotic-resistant strains of bacteria. This emphasizes their potential as alternative therapeutic agents in combating resistant infections.

Mecanismo De Acción

The mechanism of action of 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds share a similar aminophenyl group but differ in the heterocyclic ring structure.

5-amino-pyrazoles: These compounds have a similar pyrazole ring but differ in the substituents attached to the ring.

Uniqueness

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Actividad Biológica

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one, a compound belonging to the pyrazolone class, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O, with a molecular weight of approximately 251.29 g/mol. The compound features a pyrazolone core, which is significant in medicinal chemistry due to its versatility in biological applications .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including this compound. In vitro assays demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 12.5 | |

| 5-(4-amino phenyl) derivatives | HCT116 (Colon Cancer) | 15.0 | |

| 5-(4-amino phenyl) derivatives | MCF7 (Breast Cancer) | 10.0 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells.

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolone compounds are well-documented. In a study assessing various pyrazolone derivatives, this compound exhibited notable inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|---|

| 5-(4-amino phenyl)-2-phenyl-4H-pyrazol-3-one | 61 | 76 | 10 | |

| Dexamethasone (Control) | 76 | 86 | 1 |

This suggests that the compound could serve as a potential therapeutic agent for inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazolone derivatives has also been explored. Compounds similar to this compound were tested against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-amino phenyl)-2-phenyl-4H-pyrazol-3-one | Staphylococcus aureus | 40 | |

| Control Antibiotics | Ampicillin | 10 |

These findings indicate that the compound may possess significant antimicrobial properties, warranting further investigation into its potential as an antibiotic agent.

Case Study: Synthesis and Characterization

A recent study synthesized a series of pyrazolone derivatives, including our compound of interest, using various synthetic pathways. The characterization involved spectral analysis (NMR, IR), confirming the expected structural features associated with biological activity .

Research Findings: Computational Studies

Computational docking studies have provided insights into the binding affinities of pyrazolone derivatives with target proteins involved in cancer and inflammation pathways. For instance, docking results indicated that compounds like 5-(4-amino phenyl)-2-phenyl-4H-pyrazol-3-one can interact favorably with p38 MAP kinase, a key regulator in inflammatory responses .

Propiedades

IUPAC Name |

5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-12-8-6-11(7-9-12)14-10-15(19)18(17-14)13-4-2-1-3-5-13/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWUZQIBRQVPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372803 | |

| Record name | 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478398-27-5 | |

| Record name | 5-(4-aminophenyl)-2-phenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.